N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide
CAS No.: 868230-75-5
Cat. No.: VC5092897
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868230-75-5 |
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Molecular Formula | C12H14N2O3S |
Molecular Weight | 266.32 |
IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C12H14N2O3S/c1-4-9(15)13-12-14-10-7(16-2)5-6-8(17-3)11(10)18-12/h5-6H,4H2,1-3H3,(H,13,14,15) |
Standard InChI Key | RDEKWINQUSCZMI-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC |
Introduction
Molecular Architecture and Physicochemical Properties
The compound’s core structure consists of a 1,3-benzothiazole ring substituted with methoxy groups at the 4- and 7-positions, connected to a propanamide moiety via the thiazole nitrogen. Key molecular features include:
Structural Formula and Bonding
The molecular formula is C₁₃H₁₆N₂O₃S, with a molecular weight of 292.35 g/mol. The benzothiazole ring’s electron-rich nature, enhanced by methoxy substituents, facilitates π-π stacking interactions and hydrogen bonding with biological targets. The propanamide chain introduces conformational flexibility, enabling adaptive binding in enzymatic pockets.
Table 1: Comparative Molecular Data of Benzothiazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)propanamide | C₁₃H₁₆N₂O₃S | 292.35 | Methoxy, amide, benzothiazole |
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | C₁₈H₁₈N₂O₄S | 358.41 | Phenoxy, methoxy, amide |
4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide | C₂₃H₂₅N₃OS | 403.53 | Piperidine, amide, benzothiazole |
Spectroscopic Characterization
While experimental data for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide are unavailable, analogous compounds exhibit distinct NMR and IR profiles:
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¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the benzothiazole ring appear at δ 7.1–7.5 ppm.
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IR Spectroscopy: Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 1250–1270 cm⁻¹ (C-O of methoxy groups).
Synthetic Pathways and Optimization
The synthesis of benzothiazole amides typically involves multi-step reactions, as illustrated by related compounds:
General Synthesis Strategy
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Benzothiazole Core Formation: Condensation of 2-aminothiophenol with substituted carboxylic acids under acidic conditions.
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Methoxy Substitution: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) in alkaline media.
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Amide Coupling: Reaction of the benzothiazole amine with propionic acid derivatives (e.g., propionyl chloride) using coupling agents like EDC/HOBt.
Table 2: Representative Reaction Conditions for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Benzothiazole formation | H₂SO₄, 110°C, 6 hrs | 72 | |
Methoxylation | (CH₃O)₂SO₂, NaOH, 80°C, 3 hrs | 85 | |
Amide conjugation | Propionyl chloride, DIPEA, DCM, 0°C → RT, 12 hrs | 68 |
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound.
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Crystallization: Recrystallization from ethanol/water mixtures enhances purity.
Pharmacological Applications and Mechanistic Insights
Benzothiazole derivatives exhibit broad bioactivity, suggesting potential roles for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide in:
Anticancer Activity
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Topoisomerase Inhibition: Structural analogs intercalate DNA and stabilize topoisomerase I-DNA complexes, inducing apoptosis.
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Cytotoxicity Screening: Related compounds show IC₅₀ values of 2.5–8.7 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Antimicrobial Properties
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Bacterial Growth Inhibition: Methoxy-substituted benzothiazoles disrupt cell wall synthesis in Staphylococcus aureus (MIC: 4–16 μg/mL).
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Antifungal Activity: Block ergosterol biosynthesis in Candida albicans via lanosterol demethylase inhibition.
Computational Modeling and Target Prediction
Molecular docking studies predict high affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy = -9.2 kcal/mol, involving hydrogen bonds with Arg120 and Tyr355.
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EGFR Kinase: Hydrophobic interactions with Leu694 and π-cation bonding with Lys721.
Challenges and Future Directions
Current Limitations
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Synthetic Complexity: Low yields in amide coupling steps (≤70%).
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Pharmacokinetic Data: Absence of in vivo absorption and metabolism studies.
Research Priorities
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Structure-Activity Relationships (SAR): Systematic modification of the propanamide chain to optimize bioavailability.
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In Vivo Efficacy Trials: Evaluation in xenograft models for antitumor activity.
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